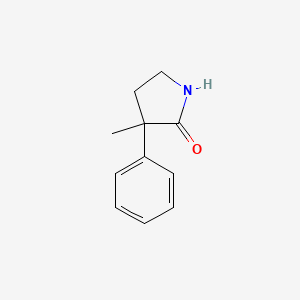
3-Methyl-3-phenylpyrrolidin-2-one
Vue d'ensemble
Description
3-Methyl-3-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-3-phenylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and cardiovascular medicine. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound belongs to a class of pyrrolidinones that have been synthesized for their potential biological activities. The synthesis typically involves the reaction of appropriate amines with carbonyl compounds under specific conditions, leading to the formation of the pyrrolidinone ring structure .
Anticonvulsant Activity
This compound has demonstrated notable anticonvulsant properties. In various animal models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, it exhibited protective effects against seizures. For instance, a study indicated that certain derivatives showed more potent protection than valproic acid, a well-known anticonvulsant .
Antihypertensive and Antiarrhythmic Effects
Research has shown that compounds related to this compound possess significant antihypertensive and antiarrhythmic activities. In experiments involving anesthetized rats, some derivatives demonstrated a marked decrease in systolic and diastolic blood pressure at doses as low as 5 mg/kg intravenously. The most active compound in this context had an ED50 value of 4.9 mg/kg for antiarrhythmic activity .
Binding Affinity Studies
Binding affinity studies reveal that this compound derivatives interact with alpha-adrenoceptors (α1-ARs). The highest affinity observed was a pKi value of 6.43, indicating a strong interaction with these receptors, which are crucial in regulating vascular tone and cardiac function .
Case Studies
- Anticonvulsant Efficacy : A study highlighted the efficacy of this compound in drug-resistant epilepsy models, suggesting its potential as a novel therapeutic agent for patients unresponsive to conventional treatments .
- Cardiovascular Effects : In another investigation, various derivatives were tested for their ability to modulate blood pressure and heart rate in vivo. The results indicated sustained hypotensive effects lasting over an hour post-administration .
Table 1: Pharmacological Activities of this compound Derivatives
Propriétés
IUPAC Name |
3-methyl-3-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQJWKFRIKOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















